6-hydrazinyl-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a hydrazinyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method starts with the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, to form the imidazo[4,5-b]pyridine scaffold . The hydrazinyl group can then be introduced via nucleophilic substitution reactions using hydrazine or its derivatives .
Industrial Production Methods: Industrial production of 6-hydrazinyl-3H-imidazo[4,5-b]pyridine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydrazinyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to yield partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ hydrazine derivatives and suitable leaving groups.
Major Products: The major products formed from these reactions include azo derivatives, partially saturated imidazo[4,5-b]pyridines, and various substituted imidazo[4,5-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Hydrazinyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to purines makes it a valuable tool in studying nucleic acid interactions and enzyme inhibition.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 6-hydrazinyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. Its structural similarity to purines allows it to mimic or inhibit natural substrates, thereby affecting various biochemical pathways. For example, it can act as a GABA A receptor agonist or inhibit enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-b]pyridine: The parent compound without the hydrazinyl group.
Imidazo[4,5-c]pyridine: A structural isomer with different biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties and applications.
Uniqueness: 6-Hydrazinyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C6H7N5 |
---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1H-imidazo[4,5-b]pyridin-6-ylhydrazine |
InChI |
InChI=1S/C6H7N5/c7-11-4-1-5-6(8-2-4)10-3-9-5/h1-3,11H,7H2,(H,8,9,10) |
InChI-Schlüssel |
SEPZYOORCQKFGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1NC=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.